N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

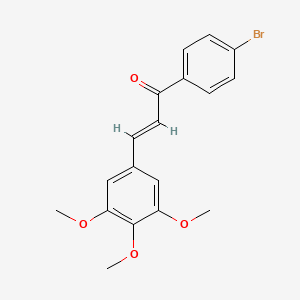

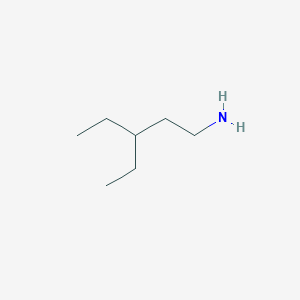

The compound “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 3,4-dimethylbenzyl group suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with two methyl groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, the 3,4-dimethylbenzyl group, and the butyramide group would each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place . The oxadiazole ring, in particular, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Synthesis and Biological Activity

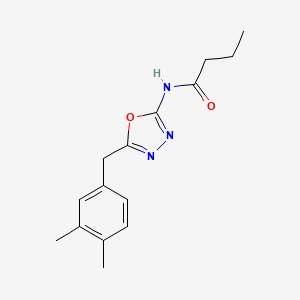

A study on the synthesis and cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific derivatives highlighted their in-vitro cytotoxic potential against various human cancer cell lines. The synthesized compounds underwent DNA binding studies, which suggest their potential for therapeutic applications in cancer treatment (Purohit, Prasad, & Mayur, 2011).

Another investigation focused on novel 1,3,4-oxadiazole analogues as potent antimicrobial and antitubercular agents. These compounds were synthesized and characterized for their drug-likeness and molecular properties, displaying pronounced activity against Mycobacterium tuberculosis, highlighting their potential as oral bioavailable drugs or leads (Ahsan et al., 2011).

Pharmacological Evaluation

Research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives evaluated their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insight into the therapeutic potential of these compounds across various pharmacological activities (Faheem, 2018).

Insecticidal Activity and SAR

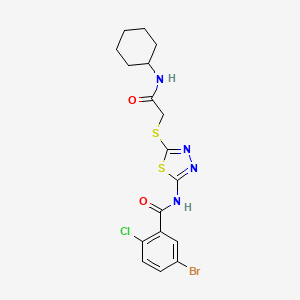

A study on the synthesis, insecticidal activity, and structure-activity relationship (SAR) of anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed that some compounds exhibited significant insecticidal activities against Plutella xylostella. This research suggests the potential of these compounds in developing new insecticidal agents (Qi et al., 2014).

Molecular Docking and Anticancer Activity

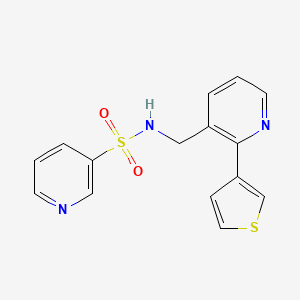

The discovery of a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase (COMT) through the replacement of the pyrazole core with a 1,2,4-oxadiazole ring in novel nitrocatechol-substituted heterocycles indicates the importance of structural modification in enhancing the duration of COMT inhibition and reducing toxicity. This compound, currently under clinical evaluation for Parkinson's disease treatment, showcases the potential of oxadiazole derivatives in therapeutic applications (Kiss et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-4-5-13(19)16-15-18-17-14(20-15)9-12-7-6-10(2)11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSPKVIYEOEKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)CC2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2840527.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B2840528.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)

![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)

![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)

![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)